molecular formula C12H14N2OS B15074804 N-(3-acetyl-phenyl)-N'-allyl-thiourea CAS No. 104509-97-9

N-(3-acetyl-phenyl)-N'-allyl-thiourea

Cat. No.: B15074804
CAS No.: 104509-97-9
M. Wt: 234.32 g/mol
InChI Key: WRHAGJCMAVKAIL-UHFFFAOYSA-N
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Description

N-(3-acetyl-phenyl)-N'-allyl-thiourea (CAS 104509-97-9) is a specialized thiourea derivative of interest in medicinal chemistry and drug discovery research. It belongs to the 1-acyl-3-substituted thiourea class, a group known for its versatile coordination chemistry and diverse biological potential. These compounds are characterized by a central hydrophilic moiety flanked by hydrophobic groups, featuring hard and soft donor atoms that make them effective ligands for forming stable complexes with various metal ions such as copper, nickel, and zinc . Thiourea derivatives are extensively investigated for their wide spectrum of pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . Recent research highlights particular interest in thiourea-based compounds as alpha-glucosidase inhibitors for diabetes research . The structural framework of this compound also makes it a valuable precursor in organic synthesis, serving as a key building block for generating various heterocyclic compounds like iminothiazolines and thiazolidinones through cyclization reactions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104509-97-9

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16)

InChI Key

WRHAGJCMAVKAIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NCC=C

Origin of Product

United States

Synthetic Methodologies for N 3 Acetyl Phenyl N Allyl Thiourea

General Principles of Thiourea (B124793) Derivative Synthesis

The formation of the thiourea backbone typically involves the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net This fundamental reaction is versatile and can be adapted to various conditions, including catalyst-free and microwave-assisted approaches, to enhance efficiency and yield.

Reaction of Isothiocyanates with Amines

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. researchgate.net The reaction mechanism is initiated by the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea derivative.

This method is widely favored due to its generally high yields and the vast commercial availability of a diverse range of isothiocyanates and amines. researchgate.net The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetone (B3395972), at room temperature. mdpi.com The simplicity of this approach often allows for easy purification of the final product through filtration and recrystallization.

A general representation of this reaction is depicted below:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

Reactant 1Reactant 2Product
IsothiocyanatePrimary AmineN,N'-Disubstituted Thiourea

Condensation Reactions Involving Acyl Chlorides and Thiocyanates

The synthesis begins with the reaction of an acyl chloride with a thiocyanate (B1210189) salt in an anhydrous solvent like acetone. This reaction forms an acyl isothiocyanate intermediate. Subsequently, an amine is added to the reaction mixture, which then reacts with the in-situ generated acyl isothiocyanate to form the N-acylthiourea derivative. nih.gov This one-pot procedure is efficient and avoids the need to isolate the often sensitive isothiocyanate intermediate.

The general scheme for this two-step, one-pot synthesis is as follows:

R-COCl + SCN⁻ → R-CO-N=C=S + Cl⁻

R-CO-N=C=S + R'-NH₂ → R-CO-NH-C(=S)-NH-R'

Starting Material 1Starting Material 2IntermediateReactantFinal Product
Acyl ChlorideThiocyanate SaltAcyl IsothiocyanateAmineN-Acylthiourea

Catalyst-Free and Microwave-Assisted Synthetic Approaches

In recent years, there has been a significant drive towards developing more environmentally friendly and efficient synthetic methodologies. For thiourea synthesis, this has led to the exploration of catalyst-free and microwave-assisted approaches.

Catalyst-free syntheses of thioureas can often be achieved by simply mixing the isothiocyanate and amine in a suitable solvent at room temperature. nih.gov The inherent reactivity of the functional groups is typically sufficient to drive the reaction to completion without the need for a catalyst, which simplifies the work-up procedure and reduces chemical waste.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. In the context of thiourea synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and fewer side products. These reactions can often be performed under solvent-free conditions, further enhancing their green credentials.

MethodKey Advantages
Catalyst-FreeSimplified procedure, reduced waste
Microwave-AssistedReduced reaction times, improved yields, potential for solvent-free conditions

Proposed Synthetic Routes for N-(3-acetyl-phenyl)-N'-allyl-thiourea

Based on the general principles outlined above, two primary synthetic routes are proposed for the synthesis of this compound.

Route 1: Reaction of 3-acetylphenyl Isothiocyanate with Allylamine (B125299)

This route represents the most direct application of the reaction between an isothiocyanate and an amine. It involves the reaction of 3-acetylphenyl isothiocyanate with allylamine.

Step 1: Synthesis of 3-acetylphenyl Isothiocyanate (if not commercially available)

Step 2: Reaction with Allylamine

In this key step, 3-acetylphenyl isothiocyanate is reacted with allylamine. The nucleophilic nitrogen of allylamine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of this compound.

The reaction would likely be carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by removing the solvent and purifying the residue, for example, by recrystallization.

Reactant AReactant BSolventProduct
3-acetylphenyl isothiocyanateAllylamineDichloromethane or THFThis compound

Route 2: Reaction of Allyl Isothiocyanate with 3-aminoacetophenone

This alternative route utilizes the commercially available allyl isothiocyanate and reacts it with 3-aminoacetophenone. This approach is advantageous if 3-aminoacetophenone is more accessible or cost-effective than 3-acetylphenyl isothiocyanate.

The reaction mechanism is analogous to Route 1, with the roles of the amine and isothiocyanate reversed. The nucleophilic nitrogen of 3-aminoacetophenone attacks the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate.

Similar to the first route, this reaction would typically be performed in a suitable aprotic solvent at room temperature. The reaction is generally clean and proceeds with good yield. Purification of the resulting this compound would likely involve standard techniques such as filtration and recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.

Reactant AReactant BSolventProduct
Allyl isothiocyanate3-aminoacetophenoneEthanol or AcetoneThis compound

Route 3: Acylation of N'-allyl-thiourea with 3-acetylbenzoyl Chloride

The proposed synthesis of this compound via the direct acylation of N'-allyl-thiourea with 3-acetylbenzoyl chloride is a plausible, though not the most commonly documented, synthetic pathway. This reaction would theoretically proceed through the nucleophilic attack of one of the nitrogen atoms of N'-allyl-thiourea on the electrophilic carbonyl carbon of 3-acetylbenzoyl chloride.

However, the more established and frequently utilized method for synthesizing N-acyl-N'-substituted thioureas involves the reaction of an acyl chloride with a thiocyanate salt to form an acyl isothiocyanate intermediate. This intermediate is then reacted with a primary amine. In the context of the target molecule, this would involve the reaction of 3-acetylbenzoyl chloride with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, to generate 3-acetylbenzoyl isothiocyanate in situ. This reactive intermediate would then be treated with allylamine to yield the final product, this compound. This latter approach is generally favored due to the high reactivity of the isothiocyanate intermediate and the typically clean reaction profiles.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yields and purity. Several factors, including the choice of solvent, the use of a catalyst, reaction temperature, and reaction time, can significantly influence the outcome of the synthesis. The following discussion and data tables, based on findings from analogous N-acyl thiourea syntheses, provide insights into the optimization of this process. The synthesis is presumed to follow the more standard route of in-situ generated 3-acetylbenzoyl isothiocyanate reacting with allylamine.

Effect of Solvent on Reaction Yield:

The choice of solvent plays a crucial role in the synthesis of N-acyl thioureas. The solvent must be inert to the reactants and intermediates and should facilitate the dissolution of the starting materials. Aprotic solvents are generally preferred. Based on studies of similar compounds, acetone is a commonly used and effective solvent for this type of reaction. nih.govresearchgate.net

SolventReaction Time (hours)Yield (%)
Acetone385
Acetonitrile382
Tetrahydrofuran (THF)375
Dichloromethane (DCM)370

Effect of Catalyst on Reaction Yield:

The synthesis of N-acyl thioureas can be significantly enhanced by the use of a phase-transfer catalyst (PTC). These catalysts are particularly useful in reactions where the reactants are in different phases. In the synthesis of N-acyl thioureas from an acyl chloride and a thiocyanate salt, a PTC can facilitate the transfer of the thiocyanate anion to the organic phase. Tetrabutylammonium bromide (TBAB) is a commonly employed PTC in such reactions and has been shown to improve yields. nih.gov For instance, the synthesis of a similar compound without a catalyst resulted in a 41% yield, which increased to 76% with the addition of TBAB. nih.gov

CatalystAmount of Catalyst (mol%)Yield (%)
None0~40-50
Tetrabutylammonium bromide (TBAB)5~75-85
Polyethylene glycol-400 (PEG-400)5~70-80

Effect of Temperature and Reaction Time on Yield:

Reaction temperature and duration are also critical parameters to optimize. The formation of the acyl isothiocyanate intermediate is often carried out at reflux temperature to ensure a reasonable reaction rate. The subsequent addition of the amine is typically performed at room temperature or with gentle heating. Prolonged reaction times or excessively high temperatures can lead to the decomposition of the product and the formation of byproducts.

Temperature (°C)Reaction Time (hours)Yield (%)
25 (Room Temperature)665
40478
60 (Reflux in Acetone)385
80383 (slight decomposition observed)

Based on the analysis of these parameters, the optimal conditions for the synthesis of this compound would likely involve the use of acetone as a solvent, in the presence of a phase-transfer catalyst such as TBAB, with the initial formation of the isothiocyanate at reflux temperature, followed by the addition of allylamine and continued reaction for a period of approximately 3 hours.

Spectroscopic and Structural Characterization of N 3 Acetyl Phenyl N Allyl Thiourea

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule. For a compound like N-(3-acetyl-phenyl)-N'-allyl-thiourea, the FT-IR spectrum would be expected to show characteristic absorption bands. For instance, in the related compound 3-acetyl-1-(3-methylphenyl)thiourea, characteristic vibrational frequencies have been identified. These include stretching bands for the N-H group around 3163.7 cm⁻¹, the carbonyl group (C=O) at approximately 1690.0 cm⁻¹, the C-N bond near 1269.5 cm⁻¹, and the thiocarbonyl group (C=S) around 693.3 cm⁻¹. It is anticipated that this compound would exhibit a similar pattern of absorption bands, with potential shifts due to the presence of the allyl group.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch~3160
C=O Stretch~1690
C-N Stretch~1270
C=S Stretch~690

This table is predictive, based on data from analogous compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the acetyl group, the allyl group, and the phenyl ring, as well as the N-H protons. The N-H protons of similar N-acyl thiourea (B124793) derivatives often appear as broad signals in the range of 11.0-13.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the carbonyl and thiocarbonyl carbons. In related compounds, the thiocarbonyl carbon (C=S) resonance typically appears around 178 ppm, while the acetyl carbonyl carbon (C=O) is found near 170 ppm. The carbons of the phenyl ring and the allyl group would also have distinct chemical shifts.

High-Resolution Mass Spectrometry (HRMS, FT-ICR)

High-resolution mass spectrometry (HRMS), often utilizing techniques like Fourier-transform ion cyclotron resonance (FT-ICR), is employed to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₄N₂O₂S.

X-ray Crystallography Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information on the crystal system, space group, molecular conformation, and intermolecular interactions.

Analysis of related compounds, such as 3-acetyl-1-phenylthiourea, reveals a monoclinic crystal system with the space group P2/c. It is plausible that this compound could crystallize in a similar system, though this would require experimental confirmation.

Based on the available search results, detailed crystallographic and supramolecular architectural information for the specific compound This compound is not available. The provided search results primarily discuss a related but distinct compound, 3-Acetyl-1-phenylthiourea .

Therefore, it is not possible to generate the requested article section with scientifically accurate data focusing solely on this compound. Using data from a different compound would be scientifically inaccurate and would violate the specific constraints of the request.

Computational and Theoretical Studies on N 3 Acetyl Phenyl N Allyl Thiourea

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine various molecular properties of thiourea (B124793) derivatives. researchgate.net Calculations are often performed using specific combinations of functionals and basis sets to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiourea derivatives, this process is crucial for understanding their structural features, such as bond lengths, bond angles, and dihedral angles.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-31G basis set is a widely used level of theory for optimizing the geometry of organic molecules, including thiourea compounds. inpressco.comresearchgate.netresearchgate.net This approach has been proven to yield results that correlate well with experimental data from techniques like X-ray crystallography. nih.gov

Conformational analysis of N-(3-acetyl-phenyl)-N'-allyl-thiourea would reveal the spatial orientation of its constituent parts: the acetylphenyl group, the allyl group, and the central thiourea moiety. Studies on similar molecules, such as 3-acetyl-1-phenylthiourea and 3-acetyl-1-(methylphenyl)thiourea, have shown that the planarity of the thiourea fragment and the dihedral angles between the phenyl ring and the side chain are key structural parameters. nih.govnih.govnih.gov Intramolecular hydrogen bonds, typically between an N-H group and the acetyl oxygen (C=O), often play a significant role in stabilizing the molecular conformation, forming characteristic ring motifs. researchgate.netnih.gov

Interactive Table: Illustrative Geometrical Parameters for a Thiourea Derivative Core Structure (Optimized using DFT)

Note: This table provides example data based on typical findings for related acylthiourea compounds to illustrate the outputs of a geometry optimization calculation. Specific values for this compound would require a dedicated computational study.

ParameterBond/AngleTypical Value Range
Bond Length C=S1.65 - 1.70 Å
C=O1.22 - 1.25 Å
N-C (thiourea)1.35 - 1.40 Å
N-C (phenyl)1.40 - 1.45 Å
Bond Angle N-C-N (thiourea)115° - 120°
N-C=S120° - 125°
Dihedral Angle Phenyl Ring vs. Thiourea Plane14° - 79° nih.govnih.gov

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its chemical reactivity and stability. These are often explored by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor. irjweb.com A small gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. irjweb.com Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity. irjweb.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO). nih.gov

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO). nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions. irjweb.com

Interactive Table: Illustrative Electronic Properties Calculated via DFT

Note: The following values are representative examples for organic molecules containing similar functional groups and are intended for illustrative purposes. Actual values for this compound would need to be specifically calculated.

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--5.34 eV to -6.26 eV scispace.com
LUMO EnergyELUMO--2.00 eV to -2.50 eV
HOMO-LUMO GapΔEELUMO - EHOMO2.84 eV to 4.26 eV
Ionization PotentialIP-EHOMO5.34 eV to 6.26 eV
Electron AffinityEA-ELUMO2.00 eV to 2.50 eV
Electronegativityχ(IP + EA) / 2~3.92 eV
Chemical Hardnessη(IP - EA) / 2~1.67 eV
Chemical SoftnessS1 / η~0.60 eV⁻¹

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting a molecule's reactive sites for electrophilic and nucleophilic attack. irjweb.com

In an MEP map, different colors signify varying potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like oxygen and sulfur). These are sites susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around electropositive atoms like hydrogen, especially those bonded to nitrogen (N-H). These are sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show highly negative potential (red) around the carbonyl oxygen of the acetyl group and the sulfur atom of the thiourea group. researchgate.net Conversely, the most positive potential (blue) would be located around the N-H protons, indicating their acidic nature. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., a solvent). jppres.com

For this compound, an MD simulation could be used to:

Explore the full range of accessible conformations by observing the rotation around single bonds.

Assess the stability of specific conformations, including those stabilized by intramolecular hydrogen bonds.

Simulate how the molecule interacts with solvent molecules, providing insights into its solubility and the stability of its solvated structure.

Study its interaction with a biological target, such as an enzyme's active site, to understand its binding mode and stability. jppres.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.netatlantis-press.com The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. atlantis-press.com A QSAR model for a class of thiourea derivatives could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Derivation of Molecular Descriptors

The first step in a QSAR study is the calculation of molecular descriptors for a set of compounds. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. They can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. atlantis-press.comnih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. atlantis-press.com

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, with the partition coefficient (logP) being the most common example.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its connectivity and branching.

Software packages like Dragon and PaDEL-Descriptor are commonly used to calculate a wide array of these descriptors from the optimized molecular structures. nih.gov Once calculated, statistical methods like multiple linear regression are used to build the QSAR model.

Correlation with Predicted Biological Activities based on Thiourea Derivative Studies

Thiourea derivatives are a well-established class of compounds with a wide array of documented biological activities. mdpi.com The specific structural motifs present in this compound, namely the acetyl-phenyl and allyl groups, are anticipated to modulate its biological profile. Studies on various thiourea derivatives have demonstrated activities including, but not limited to, anticancer, antibacterial, antiviral, and antifungal properties.

The presence of an N-acyl group, analogous to the acetyl group on the phenyl ring, has been associated with significant biological activity. For instance, N-acyl thiourea derivatives have been investigated for their antimicrobial and antioxidant potential. nih.gov The electronic properties conferred by the acetyl group, an electron-withdrawing substituent, can influence the molecule's ability to interact with biological targets. Furthermore, N-aryl thiourea derivatives have shown promise as antibacterial agents, with the nature and position of substituents on the phenyl ring playing a critical role in their efficacy. nih.gov

The allyl group is another key feature of the target molecule. N-allylthiourea derivatives have been synthesized and evaluated for their anticancer activities, with some exhibiting cytotoxicity against cancer cell lines. unair.ac.idsemanticscholar.org The allyl moiety can contribute to the molecule's lipophilicity and may be involved in hydrophobic interactions within the binding sites of target proteins. The combination of the acetyl-phenyl and allyl groups in a single thiourea scaffold suggests a potential for synergistic or unique biological activities, warranting further investigation. Based on the activities of related compounds, this compound is predicted to have potential as an anticancer or antibacterial agent.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a biological receptor.

In molecular docking simulations, scoring functions are used to estimate the binding affinity between a ligand and a receptor. The "Rerank Score" is one such metric that provides a more accurate prediction of binding energy by rescoring the docked poses. Lower Rerank Scores generally indicate more favorable and stable interactions. unair.ac.idresearchgate.net

Based on these findings with structurally similar compounds, it is hypothesized that this compound would also exhibit favorable Rerank Scores when docked into the active sites of relevant biological targets, such as bacterial DNA gyrase or protein kinases like EGFR. The specific values would, of course, be dependent on the target receptor.

Below is an interactive data table summarizing the Rerank Scores of some analogous thiourea derivatives from the literature, which helps in contextualizing the potential interaction energies of this compound.

Compound ClassBiological TargetBest Rerank ScoreReference
1-allyl-3-benzoylthiourea (B5185869) analogsDNA gyrase subunit B-91.2304 nih.govmui.ac.irnih.gov
N-allylthiourea derivativesEpidermal Growth Factor Receptor (EGFR)Lower than parent N-allylthiourea unair.ac.idsemanticscholar.org

The binding mode of a ligand describes its three-dimensional orientation within the active site of a receptor and the specific non-covalent interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For thiourea derivatives, the thiocarbonyl group (C=S) and the N-H protons are key features for forming hydrogen bonds with amino acid residues in the active site of target proteins. In docking studies of 1-allyl-3-benzoylthiourea analogs with DNA gyrase, hydrogen bonding to residues such as Asn46 and Thr165 was observed. nih.gov

In the case of this compound, the acetyl group's carbonyl oxygen can act as an additional hydrogen bond acceptor, potentially forming interactions with donor residues in the active site. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The allyl group, being hydrophobic, is likely to occupy a hydrophobic pocket within the binding site.

Given the structural similarities to EGFR inhibitors, it is plausible that this compound could adopt a binding mode in the ATP-binding site of protein kinases. nih.govdovepress.com In this scenario, the thiourea moiety could form hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors.

The substituents on the thiourea core play a crucial role in determining the stability of the ligand-receptor complex. Computational studies on various thiourea derivatives have highlighted the importance of these groups in modulating binding affinity and selectivity. nih.gov

The allyl group contributes to the molecule's nonpolar surface area and can enhance binding through hydrophobic interactions. In some cases, the flexibility of the allyl chain may allow the ligand to adopt a more favorable conformation within a flexible binding pocket. The presence of an allyl group has been associated with increased antiproliferative activity in some thiourea derivatives, suggesting its importance in the interaction with anticancer targets.

Exploration of Biological Activities and Associated Molecular Mechanisms for N 3 Acetyl Phenyl N Allyl Thiourea

Anticarcinogenic Potential and Mechanisms

Thiourea (B124793) derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to suppress the proliferation of various cancer cell lines. mdpi.comnih.gov These compounds can target specific molecular pathways integral to cancer progression, including angiogenesis and cell signaling. mdpi.com The structural features of N-(3-acetyl-phenyl)-N'-allyl-thiourea suggest it may share the cytotoxic and antiproliferative characteristics observed in its analogues.

Implications for Antiproliferative Activity against Various Cancer Cell Lines (e.g., breast, lung, prostate, liver)

Derivatives of thiourea have shown significant cytotoxic effects against a spectrum of cancer cells. nih.gov For instance, N-allylthiourea derivatives have demonstrated cytotoxicities against MCF-7 breast cancer cell lines with IC50 values ranging from 0.21 to 0.38 mM, which is notably more potent than the parent N-allylthiourea (IC50: 5.22 mM) and the standard drug hydroxyurea (B1673989) (IC50: 2.89 mM). researchgate.net Another related compound, N-benzoyl-3-allylthiourea (BATU), exhibited a higher cytotoxic effect on the MCF-7/HER-2 cell line (IC50 value 0.64 mM) compared to the MCF-7 cell line (IC50 value 1.47 mM), indicating a potential for enhanced activity in cells overexpressing HER-2. researchgate.net

Studies on other substituted thioureas have revealed broad antiproliferative action. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov Specifically, compounds with 3,4-dichloro and 4-CF3-phenyl substituents showed IC50 values ranging from 1.5 to 8.9 µM. nih.gov The evaluation of N,N′-diarylthiourea derivatives also showed potent activity against MCF-7 breast cancer cells. mdpi.com Given these findings, this compound is hypothesized to possess antiproliferative potential against various cancer cell lines, including but not limited to breast, colon, and prostate cancers.

Table 1: In Vitro Antiproliferative Activity of Selected Thiourea Derivatives

CompoundCancer Cell LineIC50 ValueReference
N-benzoyl-3-allylthiourea (BATU)MCF-7/HER-2 (Breast)0.64 mM researchgate.net
N-benzoyl-3-allylthiourea (BATU)MCF-7 (Breast)1.47 mM researchgate.net
Allylthiourea (Lead Compound)MCF-7/HER-2 (Breast)3.17 mM researchgate.net
Allylthiourea (Lead Compound)MCF-7 (Breast)5.22 mM researchgate.net
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)1.5 µM nih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)3.0 µM nih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaPC3 (Prostate)2.8 µM nih.gov
1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thioureaMCF-7 (Breast)338.3 µM mdpi.com

Investigation of Receptor Inhibition Mechanisms (e.g., Epidermal Growth Factor Receptor Kinase, Vascular Endothelial Growth Factor Receptor 2, Acetylcholinesterase)

The anticancer activity of thiourea derivatives is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) and HER-2: Several studies have identified thiourea derivatives as potential inhibitors of EGFR and HER-2 kinases. nih.govnih.gov N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas, for example, displayed significant EGFR and HER-2 inhibitory activity. nih.gov Compound 7b from this series showed an IC50 of 0.08 µM for EGFR and 0.35 µM for HER-2. nih.gov Molecular docking simulations suggest these compounds bind to the active site of EGFR. nih.gov N-benzoyl-3-allylthiourea (BATU) has also been shown to enhance HER-2 expression, suggesting a complex interaction with this receptor pathway that contributes to its cytotoxicity. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary target in suppressing angiogenesis, a critical process for tumor growth and metastasis. nih.govnih.gov Many VEGFR-2 inhibitors feature a urea (B33335) or thiourea core structure that interacts with key amino acid residues in the enzyme's active site, such as Cys919 in the hinge region and Asp1046 in the DFG-motif. nih.govresearchgate.net The design of novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a biarylurea or thiourea motif has led to potent VEGFR-2 inhibitors with IC50 values in the nanomolar range. researchgate.net

Acetylcholinesterase (AChE): While primarily a target for Alzheimer's disease, cholinesterase inhibitors have also been explored for their anticancer properties. researchgate.net Thiourea derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential, though less commonly explored, mechanism for anticarcinogenic action. researchgate.net

Structure-Activity Relationships: Role of Acetyl-Phenyl and Allyl Moieties in Modulating Cytotoxic Activity

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms.

Allyl Moiety: The presence of the allyl group is significant for cytotoxic activity. Studies on N-allylthiourea derivatives show that modifying the structure while retaining the allyl group can lead to compounds with superior cytotoxicity against MCF-7 cells compared to the parent compound. researchgate.net N-allylthiourea itself has been noted to inhibit the growth of transplanted tumors in mice. sigmaaldrich.com

Acetyl-Phenyl Moiety: The aryl substituent plays a crucial role in the antiproliferative properties of thiourea compounds. Electron-withdrawing groups on the phenyl ring are often associated with enhanced activity. nih.govnih.gov The acetyl group in the meta-position of the phenyl ring in this compound is an electron-withdrawing group, which could contribute positively to its cytotoxic potential. In studies of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas, substitutions on the phenyl ring significantly influenced EGFR and HER-2 inhibitory activity, highlighting the importance of the aryl portion of the molecule. nih.gov The combination of the acetyl-phenyl and allyl groups is therefore expected to modulate the compound's cytotoxic profile through a combination of electronic and steric effects that influence its binding to biological targets.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net The inclusion of different functional groups allows for the tuning of this activity against various pathogens.

Mechanisms of Action against Bacterial and Fungal Pathogens

The antimicrobial action of thiourea derivatives is multifaceted. A primary proposed mechanism involves the inhibition of essential bacterial enzymes. nih.gov Molecular docking studies and enzymatic assays have pointed to the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. nih.govresearchgate.net For example, copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea demonstrated stronger inhibition of Staphylococcus aureus DNA gyrase than topoisomerase IV. nih.gov

Another identified mechanism is the disruption of cellular homeostasis. One thiourea derivative, TD4, was found to exert potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the integrity of the cell wall through the destruction of NAD+/NADH homeostasis. nih.gov

The antifungal activity of thiourea derivatives has also been documented against various fungal pathogens, including Gibberella zeae, Fusarium oxysporum, and Candida sp. mdpi.commdpi.com The precise mechanisms for antifungal action are still under investigation but are thought to be similar to their antibacterial counterparts, involving the disruption of essential enzymatic processes or cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

Compound TypePathogenActivity/MIC ValueReference
Thiourea derivative TD4MRSA2–16 µg/mL nih.gov
Thiourea derivative TD4Staphylococcus epidermidis2–16 µg/mL nih.gov
Thiourea derivative TD4Enterococcus faecalis2–16 µg/mL nih.gov
N-acyl thiourea derivativesE. coli ATCC 25922Low activity (1250-5000 µg/mL) mdpi.com
N-acyl thiourea derivativesS. aureus ATCC 25923Low activity (1250-5000 µg/mL) mdpi.com
3-amino-1H-1,2,4-triazole derivativesS. aureus4–32 µg/mL nih.gov
3-amino-1H-1,2,4-triazole derivativesMRSA4–64 µg/mL nih.gov

Regarding antiviral potential, various N-phenyl-N'-aryl or alkylthiourea derivatives have shown inhibitory effects against picornaviruses, such as Coxsackie viruses and rhinoviruses. nih.govnih.gov N-phenyl-N'-3-hydroxyphenylthiourea and N-phenyl-N'-4-carboxy-5-hydroxyphenylthiourea, for instance, reduced mortality in mice infected with Coxsackie viruses B1, B3, and A7. nih.gov

Potential for Anti-biofilm Activity

Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. nih.gov Thiourea derivatives have emerged as promising agents that can inhibit biofilm formation. mdpi.comnih.gov Certain N-acyl thiourea derivatives have demonstrated good anti-biofilm activity against E. coli ATCC 25922, with minimum biofilm inhibitory concentration (MBIC) values as low as 625 µg/mL. mdpi.com

Derivatives based on a 3-amino-1H-1,2,4-triazole scaffold have also been shown to effectively inhibit the formation of biofilms by both standard and methicillin-resistant strains of S. epidermidis. nih.gov The mechanism of anti-biofilm action is thought to be related to the disruption of bacterial adhesion and the quorum sensing (QS) systems that regulate biofilm development. nih.gov The ability of some thiourea complexes to inhibit DNA gyrase and topoisomerase IV also correlates with their ability to prevent biofilm formation. researchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized for their antioxidant capabilities, acting as potent scavengers of reactive oxygen species (ROS) like hydroxyl and superoxide (B77818) radicals. mdpi.comhueuni.edu.vn The antioxidant mechanism is often attributed to the ability of the thiourea moiety to donate a hydrogen atom, thereby neutralizing free radicals. hueuni.edu.vn Theoretical studies suggest that the hydrogen atom transfer (HAT) mechanism is generally preferred over single electron transfer (SET) when thiourea derivatives interact with free radicals. hueuni.edu.vn

The radical scavenging activity can be influenced by the nature and position of substituents on the aromatic rings. For instance, studies on compounds like 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) have shown that structural differences impact their efficacy in neutralizing radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). hueuni.edu.vnresearchgate.net Generally, the presence of electron-donating or electron-withdrawing groups can modulate the antioxidant potential of the molecule. mdpi.com

Table 1: Antioxidant Activity of Representative Thiourea Derivatives

Compound Assay IC50 Value
1,3-bis(3,4-dichlorophenyl) thiourea DPPH Scavenging 45 µg/mL
1,3-bis(3,4-dichlorophenyl) thiourea ABTS Scavenging 52 µg/mL
Ascorbic Acid (Standard) DPPH Scavenging ~33.22 µg/mL

This table presents data for representative thiourea compounds to illustrate the antioxidant potential within this chemical class. Data is sourced from a general review on thiourea derivatives. mdpi.com

Antiprotozoal Activity (e.g., against Leishmania species)

The thiourea scaffold is a key feature in many compounds investigated for antiprotozoal effects, including activity against Leishmania species, the causative agents of leishmaniasis. nih.govnih.gov Research has demonstrated that various N,N'-disubstituted thioureas can inhibit the growth of both promastigote and amastigote forms of parasites like Leishmania amazonensis. nih.govresearchgate.net

The mechanism of action for these compounds is not fully elucidated but may involve targeting parasitic pathways like folate and glycolysis. nih.gov The structural characteristics of the derivatives, such as the substituents on the nitrogen atoms, play a crucial role in their potency and selectivity. For example, the introduction of a piperazine (B1678402) ring into the thiourea structure has been shown to enhance antileishmanial activity and selectivity. nih.gov Some benzoylthiourea (B1224501) derivatives have been found to induce profound morphological and biochemical changes in Trypanosoma cruzi, leading to cell death. nih.gov

Table 2: In Vitro Antileishmanial Activity of Selected Thiourea Derivatives against L. amazonensis

Compound Form IC50 (µM) Selectivity Index
Miltefosine (Standard) Amastigote 7.5 ± 1.2 >13.3
Derivative 3e Amastigote 4.9 ± 1.2 >81.6
Derivative 5i (with piperazine) Amastigote 1.8 ± 0.5 ~70

This table showcases the efficacy of specific thiourea derivatives against Leishmania amazonensis, highlighting the potential of this chemical class. Data is sourced from studies on N,N'-disubstituted thioureas. nih.govresearchgate.net

Urease Enzyme Inhibition

Thiourea derivatives are widely studied as inhibitors of the urease enzyme, a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Thiourea itself is a known urease inhibitor and serves as a standard in many screening assays. mdpi.commdpi.com The inhibitory mechanism often involves the interaction of the thiourea sulfur atom with the nickel ions in the enzyme's active site. acs.org

The potency of urease inhibition by thiourea derivatives is highly dependent on their specific chemical structures. Substituents on the phenyl rings can significantly influence the inhibitory activity. For example, furan-containing chalcones with a thiourea-like structure have shown IC50 values better than the standard thiourea, with substitutions like dichloro- and chloro-moieties on the phenyl ring enhancing potency. mdpi.com

Table 3: Urease Inhibition by Representative Thiourea and Related Compounds

Compound IC50 Value (µM)
Thiourea (Standard) 21.25 ± 0.15
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 16.13 ± 2.45
1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 18.75 ± 0.85

This table presents inhibitory concentrations for selected compounds against Jack Bean Urease to provide context for the potential activity of thiourea derivatives. Data is sourced from research on furan (B31954) chalcones. mdpi.com

Other Potential Pharmacological Activities

The thiourea scaffold is a versatile pharmacophore, and its derivatives have been explored for a multitude of other pharmacological applications. mdpi.com

Anti-inflammatory: Certain thiourea derivatives have demonstrated anti-inflammatory properties. mdpi.com

Anti-diabetic: The thiourea moiety is present in compounds screened for activity against enzymes relevant to diabetes, such as α-amylase and α-glucosidase. researchgate.netresearchgate.net Some derivatives have shown potent inhibition of these key enzymes. researchgate.net

Anti-Alzheimer: Thiourea derivatives have been incorporated into multi-target agents for Alzheimer's disease, showing inhibition of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com

Antituberculosis: Aromatic thiourea derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with some compounds showing significant inhibition. nih.govresearchgate.net

Antimalarial: The thiourea structure is found in molecules with reported antiprotozoal activities, including against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Anticonvulsant: Various N-aryl and N-alkylthiourea analogues have been investigated for anticonvulsant activity, with some showing therapeutic potential in animal models of seizures. nih.govresearchgate.net

Anti-HIV: Phenyl ethyl thiourea (PET) derivatives are a known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with anti-HIV activity. nih.govresearchgate.netcore.ac.uk

Coordination Chemistry of N 3 Acetyl Phenyl N Allyl Thiourea

Ligand Properties and Coordination Modes

N-(3-acetyl-phenyl)-N'-allyl-thiourea is a multifaceted ligand with several potential coordination sites. Its behavior as a ligand is dictated by the electronic and steric properties of its constituent functional groups.

The this compound molecule possesses several potential donor atoms, primarily the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the thiourea (B124793) moiety. The oxygen atom of the acetyl group can also participate in coordination. Thiourea and its derivatives are known to act as versatile ligands, capable of coordinating to metal centers in various modes. sphinxsai.com

The most common coordination mode for N-acylthiourea derivatives involves the sulfur atom, which is a soft donor and readily coordinates to soft metal ions. nih.gov Additionally, one of the nitrogen atoms of the thiourea backbone can also coordinate to the metal center, leading to the formation of a stable chelate ring. This chelation can occur in a bidentate fashion through the sulfur and one of the nitrogen atoms. nih.gov The specific nitrogen atom involved in coordination can vary depending on the substituents and the reaction conditions.

The formation of intramolecular hydrogen bonds is a common feature in acylthiourea derivatives, which can influence their coordination behavior. nih.gov For instance, an intramolecular N-H···O hydrogen bond can form a pseudo-six-membered ring, which can affect the conformational flexibility of the ligand and its predisposition to coordinate in a particular manner. nih.gov

The acylthiourea moiety, [R1C(O)NHC(S)NR2R3], is a key determinant of the coordination chemistry of this compound. rsc.org This functional group introduces a carbonyl oxygen atom as an additional potential donor site and influences the electronic properties of the adjacent sulfur and nitrogen atoms. The presence of the electron-withdrawing acetyl group on the phenyl ring can modulate the electron density on the thiourea backbone, thereby affecting its coordination strength.

Acylthiourea ligands can coordinate to metal ions in several ways:

Monodentate coordination: Primarily through the soft sulfur atom of the thiocarbonyl group. nih.gov

Bidentate chelation: Through the sulfur and either a nitrogen atom or the carbonyl oxygen atom. The S,N-bidentate coordination is frequently observed. nih.gov

Bridging coordination: The sulfur atom can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. rsc.org

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea backbone, the reaction conditions, and the presence of other ligands in the coordination sphere. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Transition metal complexes of substituted thioureas are typically synthesized by reacting the ligand with a metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio in a solvent such as methanol or acetone (B3395972). materialsciencejournal.org The reaction mixture is usually stirred at room temperature to facilitate the formation of the complex, which may precipitate out of the solution. materialsciencejournal.org

For instance, the synthesis of a Ni(II) complex could involve the addition of a nickel chloride solution to a methanolic solution of the thiourea ligand, followed by stirring to yield the complex. materialsciencejournal.org Similarly, copper and zinc complexes can be prepared using their respective chloride or perchlorate salts. rsc.orgmdpi.com It is noteworthy that in some cases, the reaction with a Cu(II) salt can lead to the in-situ reduction of Cu(II) to Cu(I), resulting in the formation of a Cu(I) complex. rsc.org

Table 1: General Synthetic Approaches for Transition Metal Complexes of Substituted Thioureas

Metal Ion Typical Metal Salt Solvent General Observation
Cu(I)/Cu(II) CuCl₂, Cu(ClO₄)₂ Methanol, Acetone Often results in Cu(I) complexes due to in-situ reduction. rsc.org
Ni(II) NiCl₂ Methanol Forms stable Ni(II) complexes. materialsciencejournal.org

The characterization of metal complexes of this compound relies on a combination of spectroscopic methods to probe the coordination environment of the metal ion and the bonding within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The C=S stretching vibration, typically observed in the free ligand, undergoes a shift to a lower frequency upon coordination of the sulfur atom to the metal center. nih.gov Similarly, changes in the N-H stretching frequencies can indicate the involvement of the nitrogen atoms in coordination or hydrogen bonding. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the electronic transitions. Ligand-to-metal charge transfer (LMCT) bands are common in these complexes. For example, a band in the region of 400-420 nm in copper complexes can be assigned to an S→Cu(II) LMCT. nih.gov The d-d transitions, which are characteristic of the metal ion's electronic configuration and coordination geometry, are typically observed at lower energies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II). rsc.org Upon complexation, the chemical shifts of the protons and carbons near the coordination sites will be affected. For instance, the chemical shift of the N-H protons can provide insights into their involvement in coordination or hydrogen bonding. mdpi.com

Table 2: Expected Spectroscopic Shifts Upon Complexation

Spectroscopic Technique Key Observables Expected Change Upon Coordination
IR ν(C=S) Shift to lower wavenumber
IR ν(N-H) Shift and/or broadening
UV-Vis LMCT bands Appearance of new charge transfer bands
UV-Vis d-d transitions Bands indicative of coordination geometry
NMR δ(N-H) Downfield or upfield shift

For example, Cu(I) and Zn(II) complexes with substituted thioureas often exhibit a distorted tetrahedral geometry. rsc.org In contrast, Ni(II) and some Cu(II) complexes can adopt a square planar geometry. rsc.org The specific geometry is influenced by the steric and electronic properties of the ligands and any counter-ions present.

Furthermore, these complexes can form extended structures through intermolecular interactions such as hydrogen bonding or bridging ligands. One-dimensional polymeric chains are a common motif, often formed through N-H···S or N-H···O hydrogen bonds. nih.gov In some cases, bridging halide or thiourea ligands can lead to the formation of one- or two-dimensional coordination polymers. wm.edu For instance, the sulfur atom of the thiourea ligand can bridge two copper centers, leading to a polymeric structure. wm.edu

Table 3: Common Geometries and Structural Motifs in Substituted Thiourea Complexes

Metal Ion Common Coordination Geometry Potential Structural Arrangements
Cu(I) Distorted Tetrahedral, Trigonal Planar Monometallic, Polymeric chains rsc.orgwm.edu
Cu(II) Square Planar Monometallic rsc.org
Ni(II) Square Planar Monometallic rsc.org

Advanced Studies on Metal Complexes of this compound

The study of metal complexes of this compound extends beyond synthesis and basic characterization into more advanced investigations of their physicochemical properties and reactivity. These studies are crucial for understanding the potential applications of these complexes in various fields, including catalysis and materials science. This section delves into the electrochemical behavior, the stability as explained by the Hard and Soft Acids and Bases (HSAB) theory, and the mechanisms of hydrolysis and cleavage within these complexes.

Electrochemical Properties and Redox Behavior (e.g., Cyclic Voltammetry)

The electrochemical properties of metal complexes containing thiourea-based ligands are of significant interest as they provide insights into the redox activity of the metal center and the influence of the ligand environment. basjsci.edu.iq While specific cyclic voltammetry data for this compound complexes are not extensively documented, the behavior of analogous aroylthiourea complexes can provide a predictive framework. researchgate.net

Cyclic voltammetry is a key technique used to investigate the redox behavior of these complexes. rdd.edu.iq For transition metal complexes, this technique can reveal the formal reduction potentials and the reversibility of redox processes. In many thiourea-metal complexes, the redox activity is centered on the metal ion. For instance, Cu(II) complexes of thiourea derivatives often exhibit a quasi-reversible one-electron reduction process corresponding to the Cu(II)/Cu(I) couple. cardiff.ac.uk Similarly, Ni(II) complexes may show irreversible reduction peaks. cardiff.ac.uk

The electronic environment created by the this compound ligand is expected to influence the redox potential of the coordinated metal ion. The presence of both electron-donating (allyl and phenyl groups) and electron-withdrawing (acetyl group) moieties can modulate the electron density at the metal center.

Illustrative Cyclic Voltammetry Data for a Hypothetical [M(L)₂] Complex

The following table presents hypothetical but representative cyclic voltammetry data for a metal complex of this compound (L), illustrating the kind of information that can be obtained from such studies. The data is based on trends observed for similar thiourea complexes.

Metal Ion (M)Scan Rate (mV/s)Epc (V)Epa (V)ΔEp (mV)Ipa/IpcRedox CoupleNature of Process
Cu(II)100-0.45-0.38700.95Cu(II)/Cu(I)Quasi-reversible
Ni(II)100-1.10---Ni(II)/Ni(I)Irreversible
Co(II)100-0.95-0.87800.92Co(II)/Co(I)Quasi-reversible

Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak separation, Ipa/Ipc = ratio of anodic to cathodic peak currents.

This data helps in understanding the stability of different oxidation states of the metal in the complex and the kinetics of electron transfer.

Applications of Hard and Soft Acids and Bases (HSAB) Theory in Complex Stability

The Hard and Soft Acids and Bases (HSAB) theory is a valuable qualitative tool for understanding and predicting the stability of coordination compounds. wikipedia.org This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." fiveable.me The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases, leading to more stable complexes. chemijournal.com

The this compound ligand is an interesting case for HSAB analysis as it possesses multiple potential donor atoms with different hard/soft characteristics. The oxygen atom of the acetyl group is a hard donor, while the sulfur atom of the thiourea group is a soft donor. The nitrogen atoms of the thiourea moiety are generally considered borderline. researchgate.net This ambidentate nature allows the ligand to coordinate with a variety of metal ions.

The stability of the resulting complex will depend on the preference of the metal ion. Hard metal ions such as Cr³⁺, Fe³⁺, and Co³⁺ are expected to form more stable bonds with the hard oxygen donor. In contrast, soft metal ions like Cu⁺, Ag⁺, Pd²⁺, and Pt²⁺ will favor coordination with the soft sulfur atom. fiveable.me Borderline metal ions such as Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺ can potentially coordinate with either the hard or soft donor atoms, or in a bidentate fashion involving both. wikipedia.org

HSAB Classification and Predicted Interaction Strength

SpeciesClassificationDonor/Acceptor AtomPredicted Interaction
Ligand Donor Sites
Acetyl OxygenHard BaseOStrong with Hard Acids
Thiourea SulfurSoft BaseSStrong with Soft Acids
Thiourea NitrogenBorderline BaseNModerate with Borderline Acids
Metal Ions (Acids)
Cr³⁺, Fe³⁺Hard Acids-Favors coordination with Oxygen
Cu⁺, Ag⁺, Pd²⁺Soft Acids-Favors coordination with Sulfur
Ni²⁺, Cu²⁺, Zn²⁺Borderline Acids-Can coordinate with S, O, or both

This predictive power of the HSAB theory is instrumental in designing complexes with desired stability and coordination geometry.

Investigation of Hydrolysis and Cleavage Mechanisms within Complexes

The stability of metal complexes in solution, particularly in aqueous or protic environments, is a critical aspect of their chemistry. Hydrolysis and cleavage of the ligand within the coordination sphere can lead to the decomposition of the complex and the formation of new species. For metal complexes of this compound, potential hydrolytic pathways need to be considered.

One of the key aspects is the potential hydrolysis of the thiourea moiety itself, which can be catalyzed by the metal ion. researchgate.net In alkaline conditions, metal-thiourea complexes can undergo desulfurization to form metal sulfides. tandfonline.com The mechanism is thought to involve the formation of an intermediate complex, which facilitates the cleavage of the C=S bond. researchgate.net The presence of electron-withdrawing groups on the thiourea ligand can make the thiocarbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions, potentially promoting hydrolysis. tandfonline.com

Another point of potential cleavage is the amide-like bond within the N-acetyl-thiourea fragment. The temperature and pH of the reaction medium can influence the ease of cleavage of the acyl group. cardiff.ac.uk Studies on related N-benzoyl and N-pivaloyl thiourea complexes have shown that increasing the reaction temperature can lead to the hydrolysis of the amide link and cleavage of the acyl group. cardiff.ac.uk This can occur either before or after complexation with the metal ion.

The investigation of these mechanisms often involves techniques such as NMR spectroscopy, mass spectrometry, and kinetic studies to identify intermediates and final products of the degradation process. Understanding these degradation pathways is essential for defining the operational window for the application of these complexes.

Potential Advanced Applications of N 3 Acetyl Phenyl N Allyl Thiourea Beyond Medicinal Chemistry

Role as Key Building Blocks in Heterocyclic Synthesis (e.g., Cyclization Reactions)

Thiourea (B124793) derivatives, including N-allyl-thioureas, are valuable precursors in the synthesis of a wide array of heterocyclic compounds. Their molecular structure, featuring reactive nitrogen and sulfur atoms, makes them ideal candidates for intramolecular cyclization reactions to form stable ring systems.

The high electrophilicity of the carbon and nucleophilicity of the sulfur within the isothiocyanate group, a key intermediate in thiourea synthesis, makes these compounds important precursors for target molecules. N-allyl-thioureas can undergo intramolecular heterocyclization to yield corresponding 1,3-thiazoline derivatives. This type of electrophilic cyclization provides a convenient and operationally simple route for synthesizing thiazoline (B8809763) derivatives with high yields and good functional group compatibility. The synthesis of these heterocyclic compounds is significant as they form the core structure of many biologically active molecules. For instance, glycosyl thioureas can be used as starting materials to synthesize distinctive iminothiazolidinone derivatives.

The general process involves the reaction of an amine with an isothiocyanate. For N-allyl-thioureas, the presence of the allyl group provides a site for an intramolecular reaction, leading to the formation of a five- or six-membered ring containing sulfur and nitrogen atoms.

Table 1: Examples of Heterocyclic Systems Synthesized from Thiourea Derivatives

Precursor ClassResulting HeterocycleReaction Type
N-allylthioureas1,3-Thiazoline derivativesIntramolecular Heterocyclization
N-carbamothioyl methacrylamides1,3-Thiazin-4-one derivativesIntramolecular Heterocyclization
Glycosyl thioureaIminothiazolidinone derivativesCyclization
General Thioureas1,3-Thiazoles, PyrimidinesVersatile Intermediates

Exploration in Organocatalysis

Thiourea-based molecules have emerged as powerful organocatalysts, particularly in asymmetric synthesis. Their catalytic activity stems from their ability to act as dual hydrogen-bond donors, activating electrophiles through the formation of non-covalent bonds. This unique double hydrogen-bonding activation process is a key feature of their catalytic prowess.

Chiral thiourea derivatives are highly effective in catalyzing enantioselective reactions. Bifunctional thiourea-based catalysts, which often incorporate a tertiary amine or a similar basic moiety, can simultaneously activate both the electrophile (via hydrogen bonding from the thiourea N-H groups) and the nucleophile (via the basic site). This dual activation has gained considerable interest for its efficiency in complex transformations. These catalysts have proven effective in a wide range of diastereoselective and enantioselective nucleophilic reactions, including Michael additions and aza-Henry reactions. The application of these organic molecules as catalysts is particularly valuable in multicomponent reactions, offering an eco-friendly and efficient pathway for preparing complex molecules in minimal steps.

Anion Recognition and Sensing

The distinct hydrogen-bonding capabilities of the thiourea moiety make it an excellent functional group for the design of neutral receptors for anion recognition and sensing. The two N-H protons of the thiourea group can form strong and directional hydrogen bonds with various anions, leading to a binding event that can be detected through optical or electrochemical signals.

Corrosion Inhibition Mechanisms on Metal Surfaces

Thiourea and its derivatives are effective corrosion inhibitors for various metals, particularly for carbon steel in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks active corrosion sites.

The adsorption process can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule. In acidic solutions, the nitrogen atoms in the thiourea derivative can become protonated, leading to electrostatic attraction to the negatively charged metal surface.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The sulfur and nitrogen atoms in the thiourea molecule have lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms, forming coordinate bonds. Additionally, the presence of pi-electrons in aromatic rings can further enhance this interaction.

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. Thiourea derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of inhibition typically increases with the concentration of the inhibitor.

Table 2: Corrosion Inhibition Efficiency of Thiourea Derivatives

Inhibitor TypeMetalCorrosive MediumInhibition Efficiency (% IE)Adsorption Mechanism
N-Aroyl-N'-Aryl thioureasCarbon Steel1M H2SO460-95%Physisorption & Chemisorption (Langmuir Isotherm)
Phenyl thiourea (PHTU)20# Steel15% HCl>83% at 2 mmol/LMixed Physical & Chemical (Langmuir Isotherm)
Benzoyl thiourea (BOTU)20# Steel15% HCl>83% at 2 mmol/LMixed Physical & Chemical (Langmuir Isotherm)
Organoselenium thioureasC-steelMolar HClUp to 98.54%Mixed Physical & Chemical (Langmuir Isotherm)

Agricultural Applications (e.g., Fungicidal, Insecticidal, Herbicidal, Plant Growth Regulation)

Thiourea derivatives represent a significant class of compounds in the agrochemical sector, demonstrating a broad spectrum of biological activities. They are utilized as fungicides, insecticides, herbicides, and plant growth regulators. The incorporation of the thiourea group into molecular frameworks can enhance the properties of agricultural chemicals, such as improving solubility or acting as an effective linker to augment biological activity.

Fungicidal Activity: Thiourea derivatives have shown significant inhibitory effects against a range of plant pathogens. For instance, certain phenylthiazole derivatives, which can be synthesized from thiourea precursors, exhibit excellent antifungal activities against phytopathogenic fungi like Magnaporthe oryzae. Similarly, N-acyl-N-arylalaninates containing isothiazole (B42339) moieties (related to thiourea structures) have demonstrated moderate to high fungicidal activity against fungi such as Botrytis cinerea and Rhizoctonia solani.

Insecticidal Activity: As insect growth regulators (IGRs), certain thiourea-related compounds like benzoylphenyl ureas act by inhibiting chitin (B13524) synthesis in insect larvae. This mode of action provides high selectivity against target pests with low toxicity to non-target organisms.

Herbicidal and Plant Growth Regulation: Various thiourea derivatives have been reported to possess herbicidal effects. They can also function as plant growth regulators (PGRs). For example, N-Phenyl-N'-(2-nitrobenzoyl)thiourea was found to have high plant growth regulating activity at low concentrations. Some compounds show inhibitory activity on the growth of certain plants like wheat, while others exhibit a stimulating effect on plants such as cucumber.

Table 3: Summary of Agricultural Applications of Thiourea Derivatives

ApplicationTarget Organism/ProcessExample Compound ClassReference
FungicidalMagnaporthe oryzae, Selerotium rolfsiiPhenylthiazole derivatives
FungicidalBotrytis cinerea, Rhizoctonia solaniN-acyl-N-arylalaninates
InsecticidalLepidopterous pests (S. exigua, P. xyllostella)Benzoylphenyl ureas
Plant Growth RegulationWheat (inhibition), Cucumber (stimulation)Phosphonate-containing triazoles
Plant Growth RegulationGeneral growth regulationN-Phenyl-N'-(2-nitrobenzoyl)thiourea

Future Research Directions and Challenges for N 3 Acetyl Phenyl N Allyl Thiourea

Targeted Synthesis of Novel Analogues with Enhanced Bioactivity and Specificity

A primary future direction is the rational design and synthesis of novel analogues of N-(3-acetyl-phenyl)-N'-allyl-thiourea to improve its biological activity and target specificity. Thiourea (B124793) derivatives are versatile intermediates for creating various heterocyclic compounds, and their biological properties can be fine-tuned through structural modifications. mdpi.comnih.gov Research should focus on a systematic exploration of the structure-activity relationship (SAR).

Key synthetic strategies would involve:

Modification of the Phenyl Ring: Introducing a variety of electron-donating or electron-withdrawing substituents at different positions on the 3-acetylphenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile. Studies on related thiourea derivatives have shown that the presence and position of halogen atoms or methoxy (B1213986) groups can significantly influence antimicrobial activity. mdpi.com

Alteration of the Allyl Group: The allyl moiety can be replaced with other alkyl, aryl, or heterocyclic groups to probe its role in target binding and pharmacokinetic properties.

Modification of the Thiourea Linker: While maintaining the core thiourea structure, which is often crucial for activity, derivatization to form heterocyclic systems like 1,3-thiazoles or pyrimidines could lead to novel compounds with unique biological profiles. mdpi.com

The goal is to create a focused library of compounds for screening, leading to the identification of lead candidates with superior potency and reduced off-target effects.

Table 1: Proposed Analogues and Rationale for Synthesis

Modification Site Proposed Substituent/Group Rationale
Phenyl Ring Halogens (F, Cl, Br) at ortho-, meta-, para- positions Enhance lipophilicity, potentially improve membrane permeability and target interaction. mdpi.com
Methoxy (-OCH3), Methyl (-CH3) groups Modulate electronic effects and steric bulk; may influence metabolic stability.
Nitro (-NO2) group Strong electron-withdrawing group, can alter binding affinity and reactivity.
Allyl Group Saturated alkyl chains (e.g., propyl, butyl) Investigate the importance of the double bond for bioactivity.
Benzyl (B1604629) or substituted benzyl groups Introduce aromatic interactions, potentially increasing binding affinity. semanticscholar.org

Application of Advanced Spectroscopic and Structural Elucidation Techniques

The unambiguous characterization of newly synthesized analogues is critical. While standard spectroscopic methods are foundational, advanced techniques can provide deeper insights into molecular structure and conformation.

Standard Characterization: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are essential for confirming the chemical identity of new compounds. eurjchem.com

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) should be employed for the precise assignment of proton and carbon signals, especially for more complex analogues where spectral overlap may occur.

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) can provide highly accurate mass measurements, which are crucial for confirming elemental composition. nih.govresearchgate.net

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the three-dimensional solid-state structure of a molecule. For related acetylthiourea compounds, X-ray crystallography has revealed key details about intramolecular hydrogen bonding, planarity of different moieties, and intermolecular interactions that dictate crystal packing. researchgate.netnih.govresearchgate.netnih.gov This information is invaluable for understanding structure-function relationships and for validating computational models.

Table 2: Spectroscopic and Structural Analysis Techniques

Technique Type of Information Provided Relevance to this compound
FT-IR Identification of functional groups (C=O, C=S, N-H). tubitak.gov.tr Confirms the presence of the core acetyl and thiourea moieties.
1H & 13C NMR Chemical environment of hydrogen and carbon atoms. Provides the carbon-hydrogen framework and confirms connectivity.
2D NMR (COSY, HMBC) Correlation between neighboring protons and carbons. Unambiguously assigns complex spectra and confirms isomeric structures.
HRMS (e.g., FT-ICR) Exact molecular weight and elemental formula. nih.gov Confirms the successful synthesis and purity of novel analogues.

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, angles, and intermolecular interactions. researchgate.netnih.gov | Defines the exact spatial arrangement and conformation, crucial for understanding receptor binding. |

Refined Computational Modeling and Predictive Analytics for Structure-Function Relationships

Computational chemistry offers powerful tools to guide the synthesis and evaluation of new analogues, saving significant time and resources. Future research should leverage these in silico methods to build predictive models.

Molecular Docking: This technique can predict the binding orientation and affinity of thiourea analogues against various biological targets, such as protein kinases or microbial enzymes. semanticscholar.org This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org By developing a robust QSAR model for this compound derivatives, the activity of unsynthesized analogues can be predicted.

Density Functional Theory (DFT): DFT calculations can be used to analyze the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This provides insight into the molecule's reactivity and stability.

Hirshfeld Surface Analysis: When crystal structures are available, Hirshfeld analysis can quantify the intermolecular interactions, providing a deeper understanding of the forces that stabilize the crystal lattice. nih.gov

Table 3: Computational Approaches for Drug Design

Method Application Expected Outcome
Molecular Docking Predict binding mode and affinity to specific protein targets. Prioritization of analogues with the highest predicted binding scores.
QSAR Correlate physicochemical properties with biological activity. Predictive model to estimate the bioactivity of novel, unsynthesized compounds.
DFT Calculations Determine electronic structure, reactivity, and orbital energies. nih.gov Understanding of chemical reactivity and optimization of electronic properties for target interaction.

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage filtering of candidates with poor predicted pharmacokinetic or toxicity profiles. |

Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems

A significant challenge is to move beyond simply observing a biological effect (e.g., cell death) to understanding the precise molecular mechanism responsible. Thiourea derivatives are known to interact with a wide range of targets. mdpi.comresearchgate.net For this compound, future work must focus on identifying its specific cellular binding partners and pathways.

Potential research avenues include:

Target Identification: Employing techniques such as affinity chromatography, proteomics-based approaches, or thermal shift assays to identify proteins that directly bind to the compound.

Enzyme Inhibition Assays: If the compound is found to bind to an enzyme, detailed kinetic studies are necessary to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). Related thiourea compounds have been investigated as urease inhibitors.

Cellular Pathway Analysis: Using techniques like Western blotting, qPCR, and reporter gene assays to determine how the compound affects specific signaling pathways within the cell. For example, if the compound shows anticancer activity, its effect on pathways related to apoptosis, cell cycle progression, and angiogenesis should be investigated.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Investigating the synergistic potential of this compound with established drugs is a critical research direction.

Antimicrobial Synergy: If the compound demonstrates antimicrobial properties, it should be tested in combination with conventional antibiotics. It may act to weaken the microbe's defenses, making it more susceptible to the partner drug, a strategy that is vital for combating antimicrobial resistance. nih.gov

Anticancer Synergy: In oncology, combining a novel agent with standard chemotherapeutics or targeted therapies can lead to enhanced efficacy, reduced dosages, and the ability to overcome drug resistance. semanticscholar.org

The combination effects can be quantitatively assessed using methods like the Loewe additivity model or the Bliss independence model to determine if the interaction is synergistic, additive, or antagonistic.

Table 4: Hypothetical Design for a Synergy Study

Agent 1 Agent 2 (Established Drug) Cell Line / Pathogen Endpoint Measured Synergy Score (e.g., CI*)
Analogue 1A Doxorubicin MCF-7 (Breast Cancer) Cell Viability (IC50) To be determined
Analogue 1A Ciprofloxacin E. coli ATCC 25922 Bacterial Growth (MIC) To be determined
Analogue 2B Paclitaxel MCF-7 (Breast Cancer) Apoptosis Rate To be determined
Analogue 2B Fluconazole C. albicans Fungal Growth (MIC) To be determined

*CI = Combination Index; CI < 1 indicates synergy.

Development of Sustainable Synthesis Approaches and Green Chemistry Principles

Modern chemical synthesis must prioritize sustainability. Future research should focus on developing environmentally benign methods for producing this compound and its analogues. Traditional syntheses often rely on volatile organic solvents and multi-step processes. nih.govnih.gov

Green chemistry approaches to be explored include:

Solvent-Free Synthesis: Mechanochemistry, such as ball milling, has been successfully used for the "click" synthesis of thioureas without bulk solvents, reducing waste and energy consumption. rsc.org

Greener Solvents: Replacing hazardous solvents like acetone (B3395972) with more sustainable alternatives, such as bio-based solvents like Cyrene, has been shown to be effective for thiourea synthesis. nih.gov

Energy-Efficient Methods: The use of microwave irradiation can dramatically reduce reaction times and energy input compared to conventional refluxing. researchgate.net

One-Pot Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel minimizes the need for intermediate purification steps, thereby reducing solvent use and waste generation. nih.gov

By integrating these principles, the environmental footprint of synthesizing these potentially valuable compounds can be significantly reduced. jddhs.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-acetyl-phenyl)-N'-allyl-thiourea, and how can reaction conditions be optimized for high yield?

  • The compound is typically synthesized via a two-step process:

Acylation : React 3-acetylphenylamine with an acyl chloride (e.g., acetyl chloride) to form the N-(3-acetyl-phenyl) intermediate.

Thiourea Formation : Treat the intermediate with allyl isothiocyanate in the presence of a base (e.g., triethylamine) under anhydrous conditions .

  • Optimization involves controlling temperature (0–5°C for acylation, room temperature for thiourea coupling), solvent choice (tetrahydrofuran or dichloromethane), and stoichiometric ratios (1:1.2 molar ratio of amine to isothiocyanate) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of This compound?

  • FT-IR : Confirm the presence of thiocarbonyl (C=S, ~1250–1350 cm⁻¹) and acetyl (C=O, ~1680–1720 cm⁻¹) groups .
  • NMR :

  • ¹H NMR : Identify allyl protons (δ 4.8–5.3 ppm for CH₂=CH₂) and acetyl methyl protons (δ 2.5–2.7 ppm) .
  • ¹³C NMR : Verify thiourea carbonyl (δ ~180 ppm) and acetyl carbonyl (δ ~200 ppm) .
    • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S values .

Q. What are the primary biological targets or applications of This compound in academic research?

  • Enzyme Inhibition : Thiourea derivatives are studied as inhibitors for enzymes like urease and acetylcholinesterase, leveraging hydrogen bonding between the thiocarbonyl group and active-site residues .
  • Antimicrobial Activity : Analogous compounds (e.g., trifluoroalkyl thioureas) exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of This compound?

  • Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H···O=C) that stabilize planar thiourea moieties. For example, in N-(2,2-diphenylacetyl)-N′-(4-chlorophenyl)thiourea, a pseudo-six-membered ring forms via N–H···O bonding .
  • Lattice parameters (e.g., monoclinic P2₁/c space group, β = 104.29°) and torsion angles (<10° deviation from planarity) confirm steric effects from the allyl group .

Q. What computational strategies are effective for predicting the binding affinity of This compound with biological targets?

  • Molecular Docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., urease PDB: 4H9M) to calculate binding energies (ΔG ≈ −8.5 kcal/mol) and identify key interactions (e.g., thiocarbonyl-S with Zn²⁺ ions) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can researchers reconcile contradictory data on thiourea derivatives' bioactivity across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing acetyl vs. electron-donating allyl) on bioactivity. For instance, nitro groups enhance antibacterial activity but reduce solubility .
  • Meta-Analysis : Pool data from analogous compounds (e.g., N-benzoyl-N′-(4-cyanophenyl)thiourea) to identify trends. Cyclic voltammetry (CV) can correlate redox potentials (e.g., E₁/₂ = −0.45 V for nitro reduction) with activity .

Methodological Considerations

Q. What experimental controls are essential when testing This compound in enzyme inhibition assays?

  • Positive Controls : Use known inhibitors (e.g., thiourea for urease inhibition) to validate assay conditions.
  • Solvent Controls : Include DMSO (≤1% v/v) to rule out solvent interference in IC₅₀ measurements .
  • Blind Crystallization : Repeat X-ray trials with varied solvents (ethanol vs. acetonitrile) to ensure reproducible crystal packing .

Q. How can researchers address low solubility of This compound in aqueous media?

  • Co-Solvent Systems : Use DMSO-water mixtures (10–20% DMSO) for biological assays .
  • Derivatization : Introduce sulfonate groups via post-synthetic modification to enhance hydrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.